molecular formula C21H24FN7O3 B2365752 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1251598-79-4

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B2365752
CAS No.: 1251598-79-4
M. Wt: 441.467
InChI Key: FYTQELRCGDSTGH-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a triazolo-pyrazinone derivative characterized by two critical structural motifs:

  • Position 2 substitution: A 2-oxoethyl chain linked to a 4-(4-fluorophenyl)piperazine moiety, a pharmacophore commonly associated with central nervous system (CNS) receptor modulation (e.g., serotonin, dopamine, or adenosine receptors) .

The compound’s design likely targets kinase inhibition or G protein-coupled receptor (GPCR) interactions, given the prevalence of piperazine and morpholine groups in such therapeutics.

Properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O3/c22-16-1-3-17(4-2-16)25-7-9-26(10-8-25)18(30)15-29-21(31)28-6-5-23-19(20(28)24-29)27-11-13-32-14-12-27/h1-6H,7-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQELRCGDSTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C=CN=C(C4=N3)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes a piperazine moiety and a triazolo-pyrazinone framework. The presence of the 4-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.

Molecular Formula

  • C : 28
  • H : 25
  • F : 1
  • N : 4
  • O : 2

Molecular Weight

  • 468.5 g/mol

Pharmacological Profile

Research indicates that the compound exhibits a range of biological activities, particularly in the context of neuropharmacology. It has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an important enzyme in the metabolism of neurotransmitters.

Monoamine Oxidase Inhibition

A study investigating similar compounds found that derivatives with the piperazine structure displayed significant inhibition of both MAO-A and MAO-B. For instance, one derivative demonstrated an IC50 value of 0.013 µM for MAO-B, indicating potent activity . This suggests that our compound may also exhibit similar inhibitory effects, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

Cytotoxicity Studies

Cytotoxicity assays using cell lines have shown varying degrees of toxicity among related compounds. One study reported that certain derivatives caused complete cell death at concentrations above 50 µM , while others were non-toxic at similar doses . This variability underscores the importance of further evaluating the cytotoxic profile of the specific compound .

The proposed mechanism of action for compounds with similar structures often involves competitive inhibition at the active sites of MAO enzymes. Molecular docking studies have suggested favorable binding interactions between these compounds and MAO-B, which supports their potential use as therapeutic agents .

Case Study 1: Neuroprotective Effects

A recent study highlighted the neuroprotective effects of piperazine derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death and improve functional outcomes in animal models . This aligns with the hypothesis that our compound may possess neuroprotective properties owing to its structural similarities.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship (SAR) revealed that modifications to the piperazine ring and substituents significantly influenced biological activity. For example, fluorinated derivatives consistently showed enhanced potency against MAO-B compared to their non-fluorinated counterparts . This reinforces the need for detailed SAR analysis for our compound.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one exhibit significant antidepressant properties. The piperazine moiety has been associated with serotonin receptor modulation, which is crucial in treating depression and anxiety disorders. Studies have shown that derivatives of piperazine can enhance serotonin reuptake inhibition, providing a pathway for developing new antidepressants .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant potential. Analogues containing the triazole ring have demonstrated efficacy in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems that are critical in seizure propagation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological profiles. SAR studies have revealed that modifications to the piperazine and morpholine groups can significantly influence the biological activity of the compound. For instance:

Modification Effect on Activity
Substitution on piperazineEnhances serotonin receptor affinity
Variation in morpholine structureAlters anticonvulsant efficacy

Such insights are vital for guiding future synthetic efforts aimed at developing more potent derivatives .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have employed methodologies such as:

  • Refluxing with ethyl chloroformate : This method facilitates the formation of the desired triazole structure.
  • Use of triethylamine as a catalyst : Enhances reaction efficiency and yield.

Characterization techniques such as NMR spectroscopy and X-ray crystallography have been utilized to confirm the structural integrity and purity of synthesized compounds .

Clinical Trials

Several derivatives based on this compound have entered clinical trials for their potential use as antidepressants and anticonvulsants. For example, a derivative exhibiting high selectivity for serotonin receptors showed promising results in Phase II trials for major depressive disorder .

Preclinical Studies

Preclinical studies have demonstrated that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, making them suitable candidates for further development .

Comparison with Similar Compounds

Substituent Variations at Position 8

The position 8 substituent significantly influences physicochemical and pharmacological properties. Key comparisons include:

Compound Name Position 8 Substituent Key Properties/Implications Source
Target Compound Morpholino Enhanced solubility, metabolic stability -
8-[(2-Ethylphenyl)sulfanyl] analog (2-Ethylphenyl)sulfanyl Increased lipophilicity; potential CYP inhibition risks due to sulfur
8-(2-Fluoro-4-nitrophenoxy) analog Nitrophenoxy Electron-withdrawing effects; possible nitroreductase substrate
8-Amino-6-(3-tert-butyl-4-hydroxyphenyl) Amino with bulky tert-butyl Antioxidant activity via phenolic hydroxyl

Key Observations :

  • The morpholino group in the target compound contrasts with sulfanyl or nitro groups in analogs, favoring solubility over lipophilicity.
  • Bulky tert-butyl groups (e.g., ) enhance membrane permeability but may reduce metabolic clearance .

Substituent Variations at Position 2

The 2-oxoethyl-piperazinyl-fluorophenyl moiety is critical for receptor binding. Comparisons include:

Compound Name Position 2 Substituent Biological Implications Source
Target Compound 4-(4-Fluorophenyl)piperazinyl-oxoethyl Likely GPCR modulation (e.g., adenosine A1/A2A) -
2-(2-Fluorobenzyl)-8-piperazinyl analog 2-Fluorobenzyl-piperazine Piperazine as a flexible linker for receptor binding
8-Amino-6-(benzylpiperazinyl)phenyl analog Benzylpiperazinyl-phenyl Adenosine receptor affinity (A1/A2A)

Key Observations :

  • Fluorobenzyl substituents () may alter binding orientation due to steric effects compared to the target’s ethyl-linked piperazine.

Challenges :

  • Steric hindrance from bulky groups (e.g., tert-butyl in ) may require prolonged reaction times .
  • Morpholino installation likely demands careful control of basic conditions to avoid byproducts.

Preparation Methods

Cyclization of Hydrazine Derivatives

Source outlines a pathway starting with ethyl trifluoroacetate (I ), which undergoes condensation with hydrazine hydrate to form trifluoroacetohydrazide (II ). Subsequent treatment with chloroacetyl chloride and sodium hydroxide yields intermediate III , which cyclizes in the presence of phosphorus oxychloride to generate oxadiazole IV . Ethylenediamine-mediated ring-opening and re-cyclization under acidic conditions produce 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (VI ) in 72% yield.

Reductive Amination and Cyclocondensation

Patent describes an alternative approach using 5-bromopyridine-2,3-diamine. Butyric acid and HATU facilitate amide bond formation, followed by lithium aluminum hydride reduction to yield a pyrido[2,3-b]pyrazine intermediate. Cyclocondensation with hydrazine derivatives under acidic conditions generates the triazolo[4,3-a]pyrazinone core.

Functionalization with the 4-(4-Fluorophenyl)piperazine Moiety

The 4-(4-fluorophenyl)piperazine group is incorporated via amide bond formation or alkylation.

Amide Coupling

Source details the reaction of 2-(chloroacetyl) derivatives with 4-(4-fluorophenyl)piperazine. Ethyl chloroformate activates the carboxylic acid intermediate, enabling coupling with the piperazine nucleophile in dichloromethane. Triethylamine neutralizes HCl byproducts, and the product is purified via recrystallization (62% yield).

Reductive Amination

Patent employs reductive amination to attach piperazine derivatives. For instance, 2-nitro-3-aminopyridine reacts with 4-(4-fluorophenyl)piperazine under hydrogenation conditions (Pd/C, 60 psig H₂), achieving quantitative conversion.

Final Assembly and Optimization

The convergent synthesis involves coupling the triazolo[4,3-a]pyrazinone core with the morpholino and piperazine subunits.

Sequential Coupling Strategy

  • The morpholino group is introduced at position 8 via nucleophilic substitution.
  • The 2-oxoethyl spacer is installed by alkylating the triazolo[4,3-a]pyrazinone nitrogen with chloroacetyl chloride.
  • The 4-(4-fluorophenyl)piperazine moiety is coupled via amide bond formation using HATU/EDCI activation.

Purification and Characterization

Final purification employs flash chromatography (silica gel, ethyl acetate/hexanes) or preparative HPLC. Structural validation via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry ensures fidelity. Melting points (e.g., 457 K for related analogs) and HPLC purity (>99%) are critical quality benchmarks.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
Cyclization (POCl₃) 72 98 Scalability
CuAAC 85 99 Regioselectivity
Reductive Amination 95 97 Mild conditions
Amide Coupling (HATU) 62 96 Functional group tolerance

Challenges and Mitigation Strategies

Low Yields in Cyclization Steps

Phosphorus oxychloride-mediated cyclizations (source) often suffer from side reactions. Substituting POCl₃ with polyphosphoric acid increases yields to 78% while reducing tar formation.

Purification of Hydrophobic Intermediates

Hydrophobic byproducts are removed via aqueous washes (5% LiCl) or reverse-phase chromatography.

Q & A

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

The compound’s synthesis involves sequential heterocyclic ring formation and functionalization. Key steps include:

  • Piperazine coupling : Reacting 4-(4-fluorophenyl)piperazine with a 2-oxoethyl intermediate under controlled pH (7–8) and temperature (60–80°C) to minimize side reactions .
  • Triazolo-pyrazine ring closure : Using cyclocondensation agents like POCl₃ or PCl₃ in anhydrous conditions .
  • Morpholino substitution : Introducing the morpholine group via nucleophilic substitution in polar aprotic solvents (e.g., DMF) at 100–120°C . Purity is validated via HPLC (>95%) and LC-MS to confirm molecular weight .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

Use a combination of:

  • ¹H/¹³C NMR : To verify proton environments (e.g., distinguishing morpholino vs. piperazine methylene groups) and carbon backbone .
  • X-ray crystallography : For absolute configuration determination, as seen in analogous piperazinone derivatives .
  • High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., C₂₃H₂₄FN₇O₃) .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays aligned with its structural analogs (e.g., triazolo-pyrazines):

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for kinases like PI3K or Aurora A .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the 4-fluorophenylpiperazine moiety .
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported binding affinities across studies?

Contradictions may arise from methodological variability. Standardize protocols by:

  • Consistent receptor preparation : Use membrane homogenates from the same cell line (e.g., HEK293) and avoid freeze-thaw cycles .
  • Control for solvent effects : Limit DMSO to <0.1% in assay buffers .
  • Cross-validate with orthogonal techniques : Compare SPR (surface plasmon resonance) results with ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. What computational approaches predict the compound’s interaction with off-target receptors?

Use molecular docking (AutoDock Vina ) and MD simulations (GROMACS):

  • Docking parameters : Grid boxes centered on orthosteric sites of GPCRs (e.g., 5-HT₁A) with exhaustiveness = 20 .
  • Binding mode clusters : Analyze top 10 poses for hydrogen bonds with Asp116 (serotonin receptor) or π-π stacking with Phe339 .
  • ADMET prediction : SwissADME to assess BBB permeability and CYP450 inhibition risks .

Q. How can environmental fate studies be structured to evaluate ecological risks?

Follow frameworks like Project INCHEMBIOL :

  • Abiotic degradation : Hydrolysis half-life at pH 7/9 and 25°C.
  • Bioaccumulation : LogP determination (OECD 117) and model predictions via EPI Suite.
  • Toxicity tiers : Start with Daphnia magna acute toxicity (OECD 202), then proceed to zebrafish embryotoxicity (OECD 236) if EC₅₀ < 1 mg/L.

Methodological Considerations

Analytical Challenge Recommended Technique Key Parameters Reference
Trace impurities in synthesisUPLC-PDAColumn: C18 (2.1 × 50 mm, 1.7 µm); Mobile phase: 0.1% FA in H₂O/MeCN gradient
Binding kinetics for low-affinity targetsBio-Layer Interferometry (BLI)Loading: 0.3–0.5 nM ligand; Association/dissociation times: 300/600 sec
Metabolite identificationHRMS/MS (Q-TOF)Collision energy: 10–40 eV; Scan range: 50–1000 m/z

Data Contradiction Analysis Example

If conflicting cytotoxicity data arise:

  • Variable cell lines : Test across 3+ lines (e.g., HeLa, MCF-7, A549) with standardized seeding density.
  • Assay interference : Check for redox activity (e.g., via NBT assay) if the compound has a triazole ring .
  • Batch variability : Re-synthesize the compound and compare HPLC chromatograms .

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